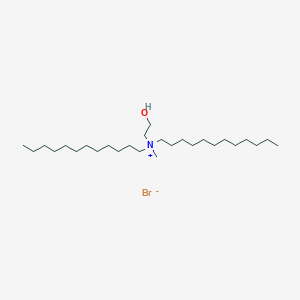
Palladium sodium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Palladium sodium chloride, also known as sodium tetrachloropalladate, is a coordination compound with the formula Na2PdCl4. It is a palladium(II) complex and is commonly used in various chemical reactions and industrial applications due to its catalytic properties. The compound is typically found as a yellow crystalline solid and is soluble in water.
准备方法
Synthetic Routes and Reaction Conditions: Palladium sodium chloride can be synthesized by reacting palladium(II) chloride with sodium chloride in an aqueous solution. The reaction is as follows: [ \text{PdCl}_2 + 2 \text{NaCl} \rightarrow \text{Na}_2\text{PdCl}_4 ]
Industrial Production Methods: In industrial settings, this compound is produced by dissolving palladium(II) chloride in hydrochloric acid, followed by the addition of sodium chloride. The solution is then evaporated to obtain the crystalline product. This method ensures high purity and yield of the compound.
化学反应分析
Types of Reactions: Palladium sodium chloride undergoes various types of chemical reactions, including:
Oxidation: Palladium(II) can be oxidized to palladium(IV) in the presence of strong oxidizing agents.
Reduction: Palladium(II) can be reduced to palladium(0) using reducing agents such as hydrazine or sodium borohydride.
Substitution: Ligands in this compound can be substituted with other ligands, such as phosphines or amines.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like chlorine or bromine.
Reduction: Reducing agents like hydrazine or sodium borohydride.
Substitution: Ligands such as triphenylphosphine or ethylenediamine.
Major Products Formed:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles or complexes.
Substitution: Various palladium(II) complexes with different ligands.
科学研究应用
Palladium sodium chloride has a wide range of applications in scientific research, including:
Biology: Employed in the synthesis of biologically active molecules and in the study of enzyme mechanisms.
作用机制
The mechanism of action of palladium sodium chloride primarily involves its ability to act as a catalyst in various chemical reactions. The palladium(II) center can undergo oxidative addition, transmetallation, and reductive elimination, which are key steps in many catalytic cycles . These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, making this compound a valuable catalyst in organic synthesis.
相似化合物的比较
Palladium(II) chloride (PdCl2): A common starting material for palladium-based catalysts.
Palladium(II) acetate (Pd(OAc)2): Used in similar catalytic applications but with different solubility and reactivity profiles.
Sodium tetrachloroplatinate (Na2PtCl4): A platinum analog with similar coordination chemistry but different catalytic properties.
Uniqueness: Palladium sodium chloride is unique due to its high solubility in water and its ability to form stable complexes with a variety of ligands. This makes it highly versatile and effective in catalytic applications compared to other palladium compounds .
属性
CAS 编号 |
64176-82-5 |
|---|---|
分子式 |
ClHNaPd |
分子量 |
165.87 g/mol |
InChI |
InChI=1S/ClH.Na.Pd/h1H;; |
InChI 键 |
ALWUDBGJBKUAME-UHFFFAOYSA-N |
规范 SMILES |
[Na].Cl.[Pd] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(6-Bromopyridazin-3-yl)hydrazinylidene]propanoic acid](/img/structure/B14491593.png)



![{2-[2,3-Bis(chloromethyl)anilino]phenyl}acetic acid](/img/structure/B14491637.png)
![2-hydroxypropane-1,2,3-tricarboxylic acid;1-(2'-methoxyspiro[1,3-dioxolane-2,11'-6H-benzo[c][1]benzoxepine]-4-yl)-N,N-dimethylmethanamine](/img/structure/B14491641.png)


![Methyl 7-nitro-6-[(2-nitroethyl)sulfanyl]heptanoate](/img/structure/B14491655.png)
![4,5-Dichloro-2-[(4-fluorophenyl)methylidene]cyclopent-4-ene-1,3-dione](/img/structure/B14491663.png)

![3-Carbamoyl-1-[(oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14491666.png)


